Naphtho[2,3-c]thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
benzo[f][2]benzothiole |
InChI |
InChI=1S/C12H8S/c1-2-4-10-6-12-8-13-7-11(12)5-9(10)3-1/h1-8H |
InChI Key |
QGGSWEDJFFDTIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CSC=C3C=C2C=C1 |
Synonyms |
naphtho(2,3-c)thiophene |
Origin of Product |
United States |
Synthetic Methodologies for Naphtho 2,3 C Thiophene and Its Derivatives
Classical and Contemporary Approaches to Naphtho[2,3-c]thiophene Core Synthesis
The construction of the this compound skeleton relies on a range of synthetic transformations that have evolved over time. Early methods often depended on harsh reaction conditions, while more modern approaches leverage the efficiency and selectivity of catalyzed reactions.
The Bradsher reaction is a well-established method for the synthesis of polycyclic aromatic compounds, involving the acid-catalyzed cyclodehydration of a diarylmethanol derivative. While this reaction is commonly employed for the synthesis of the isomeric Naphtho[2,3-b]thiophene (B1219671), its application to the this compound isomer is less documented. The typical precursors for a Bradsher-type cyclization leading to Naphtho[2,3-b]thiophene involve a 2-thienyl group attached to a benzyl (B1604629) moiety, which upon cyclization, fuses the benzene (B151609) ring to the 'b' face of the thiophene (B33073).
For the synthesis of this compound, the precursor would need to be designed to facilitate cyclization onto the 'c' face of the thiophene ring. This would likely involve a precursor where a naphthalene (B1677914) ring is being formed. The regiochemical constraints of the electrophilic aromatic substitution on the thiophene ring, which strongly favors the 2- and 5-positions, may present a challenge for directing the cyclization to the 3- and 4-positions to form the [2,3-c] fused system.
Table 1: Comparison of Precursors for Bradsher Cyclization of Naphthothiophene Isomers
| Target Isomer | Typical Precursor Structure | Favored Cyclization Position |
| Naphtho[2,3-b]thiophene | 2-(arylmethyl)thiophene derivative | Thiophene 3-position |
| This compound | 3-(arylmethyl)thiophene derivative | Thiophene 2- or 4-position |
Intramolecular Friedel-Crafts reactions are a powerful tool for the annulation of rings onto an aromatic core. exlibrisgroup.com In the context of this compound synthesis, this would typically involve an intramolecular acylation of a suitably substituted thiophene derivative. nih.gov For instance, a 3-(2-carboxyethyl)naphthalene derivative could be envisioned as a precursor. Following conversion of the carboxylic acid to an acyl chloride, an intramolecular Friedel-Crafts acylation could be attempted. However, the success of this approach would depend on the ability to control the regioselectivity of the cyclization onto the naphthalene ring to achieve the desired linear fusion.
A plausible synthetic route could start from a thiophene dicarboxylic acid derivative which is then converted to its diacyl chloride. A double Friedel-Crafts acylation with a suitable aromatic substrate could potentially construct the naphthalene ring fused to the thiophene core.
Modern organic synthesis has seen the rise of palladium-catalyzed cross-coupling and cyclization reactions as highly efficient methods for the construction of complex molecular architectures. For the synthesis of this compound derivatives, these methods offer a versatile approach.
A strategy could involve the palladium-catalyzed coupling of a 3,4-dihalothiophene with two equivalents of an ortho-substituted aryl boronic acid, followed by an intramolecular cyclization to form the naphthalene ring. Alternatively, a tandem reaction involving a palladium(0)-catalyzed cross-coupling of N-tosylhydrazones with dibromide compounds has been developed for the regioselective synthesis of related substituted benzo[b]naphtho[2,1-d]thiophenes. exlibrisgroup.com
Palladium-catalyzed C-H activation/C-S coupling is another promising avenue. A pre-functionalized naphthalene with appropriate directing groups could undergo a palladium-catalyzed reaction with a sulfur source to form the thiophene ring in a single step.
A concise and efficient one-pot synthesis of 2-substituted-Naphtho[2,3-b]thiophene-4,9-diones has been developed starting from 2-bromo-1,4-naphthoquinone and various terminal alkynes. acs.orgnih.gov The reaction proceeds through the formation of 2-(R-ethynyl)-1,4-naphthoquinones, which then react with sodium thiosulfate (B1220275) (Na₂S₂O₃). acs.orgnih.gov This transformation involves a C-H sulfuration, the formation of an aromatic Bunte salt, followed by air oxidation and a 5-endo-dig cyclization to yield the target diones. acs.orgnih.gov This protocol is noted for its simplicity, good functional group tolerance, and the use of commercially available starting materials under relatively mild conditions. acs.orgnih.gov
Table 2: Examples of Synthesized 2-R-Naphtho[2,3-b]thiophene-4,9-diones
| R-Group | Yield (%) |
| Phenyl | 85 |
| 4-Methylphenyl | 82 |
| 4-Methoxyphenyl | 80 |
| 4-Chlorophenyl | 78 |
| n-Butyl | 75 |
| Data sourced from a representative one-pot synthesis protocol. acs.org |
The reaction of 2,3-bis(bromomethyl)naphthalene (B3052160) with sodium sulfide (B99878) (Na₂S) provides a direct route to 1,3-dihydrothis compound (B3054212). This intermediate can then be aromatized to yield the parent this compound. This method is analogous to the synthesis of benzo[c]thiophene (B1209120) from 1,2-bis(halomethyl)benzene. chemicalbook.com
Another powerful method involves the use of a sulfurating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. For example, 1,3-diphenylthis compound (B13679202) has been synthesized in high yield by the reaction of 2,3-dibenzoylnaphthalene with phosphorus pentasulfide in pyridine (B92270) under reflux. This reaction proceeds through the conversion of the carbonyl groups to thiocarbonyls, followed by cyclization and sulfurization.
Table 3: Reagents for Sodium-Sulfide-Induced Thiophene Annulation
| Sulfur Source | Precursor Type | Product |
| Sodium sulfide (Na₂S) | 2,3-Bis(halomethyl)naphthalene | 1,3-Dihydrothis compound |
| Phosphorus pentasulfide (P₄S₁₀) | 2,3-Diacylnaphthalene | 1,3-Disubstituted this compound |
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be conceptually applied to the synthesis of the this compound skeleton. One potential strategy would involve the reaction of a thiophene-based diene with a suitable dienophile to construct the naphthalene ring. For instance, a 3,4-dimethylenethiophene derivative could act as the diene in a [4+2] cycloaddition with a dienophile such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). Subsequent aromatization of the resulting adduct would lead to the this compound core.
However, the high aromaticity of thiophene makes it a reluctant diene in thermal Diels-Alder reactions. vulcanchem.com The reaction often requires high temperatures or pressures, or the use of activated thiophene derivatives such as thiophene-1-oxides or thiophene-1,1-dioxides to facilitate the cycloaddition by reducing the aromatic stabilization of the thiophene ring.
Challenges and Strategies in Regioselective Synthesis
Regioselective synthesis, the ability to control the position of chemical bond formation, is a critical aspect of preparing functionalized this compound derivatives. Key challenges include managing isomer formation, preventing molecular rearrangements, and navigating the influence of steric and electronic effects.
Control of Stereochemistry and Isomer Formation
While the core this compound is an achiral, planar molecule, the synthesis of its derivatives can introduce chiral centers, necessitating control over stereochemistry. For instance, in the preparation of a naphthothiophene-containing chiral amine, stereochemical control is paramount. researchgate.netresearchgate.net The strategies employed often depend on the specific reaction used to introduce the chiral center, such as asymmetric synthesis techniques or the use of chiral auxiliaries.
Isomer formation is a more common challenge in the synthesis of the core ring system itself. Depending on the precursors and cyclization strategy, different isomers of naphthothiophene can be formed. For example, Friedel-Crafts acylation approaches can lead to mixtures of products if the substitution pattern on the precursors is not carefully chosen. researchgate.net The choice of cyclization strategy, such as the Bradsher cyclization, is often key to directing the reaction towards the desired linear naphtho[2,3-b]thiophene isomer, and similar principles apply to the synthesis of the 'c' isomer. researchgate.netresearchgate.net
Mitigation of Undesired Rearrangement Reactions
Undesired rearrangement reactions are a significant hurdle in the functionalization of naphthothiophenes, particularly during metallation reactions like lithiation. researchgate.netresearchgate.netchemrxiv.org When functionalizing 3-bromonaphtho[2,3-b]thiophene via lithium-halogen exchange, the order of reagent addition is critical to prevent molecular rearrangements. researchgate.netresearchgate.net It was discovered that adding the organolithium reagent to the brominated naphthothiophene substrate can lead to complex product mixtures due to rearrangements. researchgate.net
To circumvent this, a "reverse addition" or "inverse quench" protocol is employed. In this strategy, the solution of the brominated naphthothiophene is added to the organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures, such as -78 °C. researchgate.net This method helps to maintain a low concentration of the reactive lithiated intermediate, thereby minimizing the opportunity for undesired side reactions and rearrangements before it can be trapped by an electrophile. researchgate.netresearchgate.net This finding underscores the delicate nature of these intermediates and the need for precise control over reaction conditions.
Steric and Electronic Considerations in Reaction Pathways
The outcome of synthetic reactions involving this compound is heavily influenced by steric and electronic factors. Steric hindrance can dramatically alter the course of a reaction, sometimes leading to unexpected products. In an attempt to synthesize a rigid terthienyl-based analog of indacenedithiophene, a Brønsted acid-catalyzed cyclization did not yield the expected product. nih.gov Instead, due to what was proposed to be steric hindrance in the final cyclization step, an unexpected naphtho[2,3-b]thiophene derivative was formed. nih.gov This highlights how steric bulk can favor alternative reaction pathways.
Electronic effects are also crucial, particularly in determining the regioselectivity of functionalization. The thiophene ring is electron-rich, which makes it susceptible to electrophilic substitution. researchgate.net However, the fusion to the naphthalene core modifies the electron distribution. Functionalization at the C3 position of benzothiophenes (an α-position analogous to those in naphthothiophene) is known to be more challenging than at the C2 position due to issues of regioselectivity. nih.govresearchgate.net This is a direct consequence of the electronic properties of the fused bicyclic system. Reaction pathways like the Heck-type process for direct arylation are influenced by the nucleophilicity of the different positions on the thiophene ring. nih.gov
Derivatization and Functionalization Strategies
Creating derivatives of this compound is essential for tuning its properties for various applications. Strategies typically focus on introducing functional groups at specific positions, most notably on the thiophene ring.
Selective Functionalization at the Thiophene α-Position
The positions adjacent to the sulfur atom in the thiophene ring (the α-positions) are typically the most reactive sites for functionalization. acs.org In this compound, these are the C1 and C3 positions. Direct C-H functionalization at these sites can be challenging and may require directing groups to achieve high regioselectivity. nih.gov
A common and effective strategy to achieve selective α-functionalization is through a halogenation-metallation sequence. The naphthothiophene core is first brominated, which preferentially occurs at an α-position. This brominated derivative then serves as a versatile precursor for a wide range of other functional groups via subsequent cross-coupling reactions. researchgate.netresearchgate.net
Bromination and Subsequent Cross-Coupling Reactions (e.g., Lithium-Halogen Exchange)
Bromination is a key step in the functionalization of naphthothiophenes. Using brominating agents like N-Bromosuccinimide (NBS), a bromine atom can be selectively introduced onto the thiophene ring. dntb.gov.ua This creates a valuable synthetic handle for further modifications.
The resulting bromonaphthothiophene is an excellent substrate for metal-halogen exchange reactions. ethz.ch Lithium-halogen exchange, typically performed with an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at very low temperatures, is an extremely rapid and efficient method to convert the carbon-bromine bond into a more reactive carbon-lithium bond. researchgate.netethz.chharvard.edu This lithiated naphthothiophene intermediate is a powerful nucleophile that can react with a variety of electrophiles, allowing for the introduction of a diverse array of functional groups, including alkyl, aryl, and silyl (B83357) groups, as well as the formation of new carbon-carbon bonds. researchgate.netchemrxiv.org This two-step sequence of bromination followed by lithium-halogen exchange and electrophilic quench is a robust and widely used method for the controlled derivatization of the naphthothiophene scaffold. researchgate.netresearchgate.net
Introduction of Electron-Donating and Electron-Withdrawing Substituents
The functionalization of the naphthothiophene scaffold is crucial for tuning its electronic properties for various applications. The introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) has been explored, primarily focusing on the more stable and commonly accessed Naphtho[2,3-b]thiophene isomer.
A versatile method for introducing a range of substituents involves the functionalization of a halogenated precursor, such as 3-bromonaphtho[2,3-b]thiophene. chemrxiv.orgresearchgate.net This intermediate can be subjected to a lithium-halogen exchange, creating a reactive 3-lithium compound. researchgate.net This species can then react with various electrophiles to install a diverse set of functional groups. This approach has been successfully used to prepare a variety of derivatives. chemrxiv.orgresearchgate.net For instance, this method has enabled the synthesis of a naphthothiophene-containing chiral amine. researchgate.net It is noted that the order of addition during the lithiation step is critical to prevent undesired rearrangement reactions. chemrxiv.orgresearchgate.net
Another significant strategy involves the one-pot synthesis of 2-substituted-naphtho[2,3-b]thiophene-4,9-diones starting from 2-bromo-1,4-naphthoquinone and various alkynes. nih.gov This reaction proceeds through the formation of 2-(R-ethynyl)-1,4-naphthoquinones, which are then transformed with sodium thiosulfate (Na₂S₂O₃). nih.gov The process involves C-H sulfuration, the formation of an aromatic Bunte salt, air oxidation, and a final 5-endo-dig cyclization. nih.gov This protocol is notable for its simplicity, use of commercially available starting materials, and good tolerance for a range of functional groups on the alkyne, allowing the introduction of various substituents. nih.gov
The final step in some multi-step syntheses, such as the Bradsher cyclization, can be sensitive to the electronic nature of the precursors. These reactions often exhibit typical Friedel-Crafts behavior, where cyclization occurs preferentially onto an electron-rich ring system. researchgate.net This characteristic can limit the scope of such methods for preparing derivatives with electron-withdrawing groups. For example, the cyclization to form a fluorine-substituted anthra[2,3-b]thiophene (B15350492) was not achieved under conditions that successfully produced derivatives with electron-donating groups like alkyl and methoxy (B1213986) substituents. researchgate.net
Table 1: Examples of Synthesized Naphtho[2,3-b]thiophene Derivatives and Methods
| Precursor | Reagent/Method | Substituent Introduced | Reference |
|---|---|---|---|
| 3-Bromonaphtho[2,3-b]thiophene | Lithium-halogen exchange, followed by electrophile | Various, including a chiral amine | chemrxiv.org, researchgate.net |
| 2-Bromo-1,4-naphthoquinone and Alkynes | One-pot reaction with Na₂S₂O₃ | Various R-groups at the 2-position | nih.gov |
| Substituted Bradsher Cyclization Precursor | Friedel-Crafts type cyclization | Alkyl, Aryl, OR, Br | researchgate.net |
Multi-gram Synthesis and Process Optimization
Scaling up the synthesis of naphthothiophene derivatives is essential for enabling more extensive material studies and potential applications. Researchers have developed improved synthetic routes to produce these compounds on a multi-gram scale.
A significant advancement has been reported for the synthesis of 3-bromonaphtho[2,3-b]thiophene. chemrxiv.orgresearchgate.net This improved, multi-gram synthesis prepares the necessary substrate for a Bradsher cyclization in just three steps from commercial materials. chemrxiv.orgresearchgate.net A key optimization in this process is the use of a copper-catalyzed cross-coupling reaction, which helps to minimize the number of redox reactions that were required in previous, harsher synthetic routes. chemrxiv.orgresearchgate.net This streamlined approach provides a more efficient and scalable pathway to a key intermediate for further functionalization. researchgate.net
These examples highlight a focus on improving the scalability of naphthothiophene and related syntheses by reducing the number of steps, avoiding harsh reaction conditions, utilizing low-cost starting materials, and optimizing reaction parameters to improve yields and selectivity. chemrxiv.orgresearchgate.netresearchgate.net
Electronic Structure and Advanced Spectroscopic Characterization of Naphtho 2,3 C Thiophene Systems
Fundamental Electronic Properties and π-Conjugation Extent
The fusion of a thiophene (B33073) ring with a naphthalene (B1677914) core to form naphtho[2,3-c]thiophene systems results in a unique class of π-conjugated molecules with tunable electronic properties. The planar geometry of this scaffold facilitates extensive π-conjugation across the entire molecular framework, which is fundamental to its application in organic electronics. The specific linear arrangement created by the fusion at the 2,3-positions of the naphthalene core maximizes orbital overlap, enhancing electronic delocalization compared to other isomeric forms.
The electronic and optical properties of this compound derivatives are primarily dictated by the energy levels of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the material's color, absorption spectrum, and potential for charge generation and transport. polyu.edu.hk
Band gap engineering in these systems is a key strategy for tailoring their properties for specific applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org A common and effective approach is the structural modification of the core naphthothiophene skeleton. For instance, the development of donor-acceptor (D-A) structures is a powerful strategy for tuning optoelectronic properties. polyu.edu.hk This approach can effectively lower the HOMO-LUMO energy separation. polyu.edu.hk
In naphtho[2,3-b]thiophene (B1219671) diimide (NTI) systems, which are derivatives of this compound, thiophene annulation is shown to raise the HOMO energy level while having a minimal effect on the LUMO level. rsc.org This leads to a reduction in the band gap. Further extending the conjugation, as in naphtho[2,3-b:6.7-b′]dithiophene diimide (NDTI), results in an even higher HOMO level and a slightly lower LUMO level, further decreasing the energy gap. rsc.org The introduction of thiophene spacers between NTI units in oligomeric structures can also lead to deeper energy levels and more planar backbones, enhancing electron-withdrawing capabilities. sciengine.com
Cyclic voltammetry (CV) is a key technique used to experimentally determine the redox potentials, from which the HOMO and LUMO energy levels can be estimated. rsc.orgrsc.org These experimental values are often complemented and validated by theoretical calculations using Density Functional Theory (DFT). rsc.orgresearcher.life
Table 1: Experimentally Determined Frontier Orbital Energy Levels for Selected this compound Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Method | Source |
|---|---|---|---|---|
| Naphtho[2,3-b]thiophene diimide (NTI) | - | -3.9 | Cyclic Voltammetry | rsc.org |
| Naphtho[2,3-b:6.7-b′]dithiophene diimide (NDTI) | - | -4.0 | Cyclic Voltammetry | rsc.org |
| NTI-BT | -6.04 | -3.99 | Cyclic Voltammetry | sciengine.com |
| NTI-BTT | -5.99 | -3.97 | Cyclic Voltammetry | sciengine.com |
| Compound 5 (a naphtho[2,3-b]thiophene derivative) | -5.85 | -3.94 | Cyclic Voltammetry | rsc.org |
The extensive π-conjugated system in naphtho[2,3-c]thiophenes allows for significant charge delocalization, a property that is crucial for their function in electronic devices. Upon photoexcitation, these molecules can exhibit charge-transfer (CT) excitations, where electron density is moved from a donor part of the molecule to an acceptor part. acs.org Understanding these CT states is fundamental for applications in photovoltaics and molecular electronics. acs.orgnih.gov
Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in analyzing the nature of electronic transitions. rsc.orgrsc.org For a specific naphtho[2,3-b]thiophene derivative, analysis of the excited states revealed distinct characteristics. While the first excited state (S₁) had a very low oscillator strength, the second (S₂) and third (S₃) excited states showed significant charge-transfer character. rsc.org Specifically, the S₂ transition was identified as a charge-transfer excitation from the naphtho[2,3-b]thienyl unit to other parts of the molecule, such as thiophene and carbon-sulfur fragments. rsc.orgrsc.org The S₃ state was found to be a mix of local and charge-transfer excitations. rsc.orgrsc.org Such efficient charge separation upon photon absorption is a desirable property for materials used in organic solar cells. rsc.org
The delocalization of charge in carbocations derived from related thia-polycyclic aromatic hydrocarbons (thia-PAHs) has also been studied, providing insights into how positive charge is distributed across the fused ring system. nih.govacs.org
The reorganization energy (λ) is a critical parameter that governs the charge transfer rate in organic semiconductors. It represents the energy required for the geometric relaxation of a molecule and its surrounding environment when it undergoes a change in charge state (from neutral to charged or vice versa). nih.gov Lower reorganization energies generally lead to higher charge carrier mobilities, which is essential for high-performance electronic devices. nih.govresearchgate.net
The reorganization energy is composed of two parts: the inner-sphere (λᵢ) and outer-sphere (λₒ) contributions. λᵢ arises from the structural changes within the molecule itself, while λₒ is associated with the reorganization of the surrounding solvent or solid-state matrix. nih.gov For naphthothiophene-based systems, theoretical studies suggest that the parent compounds can be effective p-type (hole-transporting) materials, partly due to their low reorganization energies. researcher.life
The molecular architecture plays a key role in determining the reorganization energy. Rigid, planar structures tend to have lower reorganization energies because less geometric change is required upon ionization. unesp.br For example, in studies of related polythiophenes, it was found that rigidifying the polymer backbone can lower the reorganization energy. unesp.br The introduction of different functional groups can also modulate both hole (λh) and electron (λe) reorganization energies, allowing for the design of materials that are predominantly hole-transporting, electron-transporting, or ambipolar. researchgate.net For instance, research on other copper complexes has shown that minimizing structural changes between redox states is key to achieving low reorganization energy and fast electron transfer. nih.gov
Advanced Spectroscopic Techniques for Structural Elucidation and Electronic State Probing
A combination of advanced spectroscopic and analytical techniques is essential for the unambiguous characterization of this compound systems, providing detailed information on their molecular conformation, solid-state packing, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and various two-dimensional (2D) techniques, is an indispensable tool for the structural elucidation of newly synthesized this compound derivatives. rsc.orgnih.gov It provides definitive confirmation of the molecular connectivity and the successful outcome of synthetic routes. nih.gov For example, the structure of an unexpectedly formed naphtho[2,3-b]thiophene derivative was unequivocally identified using a combination of ¹H, ¹³C, and 2D-NMR spectra. nih.gov
Beyond simple structure confirmation, NMR is a powerful method for conformational analysis in solution. auremn.org.br Dynamic NMR (DNMR) studies, where spectra are recorded at different temperatures, can reveal information about dynamic processes such as the inversion of flexible parts of a molecule. doi.org In a study of related oxa-bridged cyclophanes containing a thieno[2,3-b]thiophene (B1266192) unit, DNMR analysis was used to calculate the Arrhenius energy of activation (ΔG#) for bridge inversions, quantifying the conformational flexibility of the system. doi.org
In complex, overcrowded molecules like heterohelicenes, which can include a naphthothiophene moiety, NMR is crucial for determining their pronounced helical conformations in solution. researchgate.net The interpretation of complex and congested NMR spectra of these systems often requires the concerted use of advanced 2D techniques (like COSY, HMQC, and HMBC) and is frequently supported by computational methods, such as GIAO-DFT calculations, to accurately assign chemical shifts and correlate them with the molecule's 3D structure. researchgate.netmdpi.com
X-ray diffraction also reveals crucial details about the supramolecular organization, or crystal packing, which profoundly impacts the material's bulk electronic properties. The way molecules arrange themselves with respect to their neighbors determines the degree of intermolecular electronic coupling. In the crystals of NTI, a derivative of this compound, the packing motif shows a "face-to-edge" arrangement on one side and intermolecular hydrogen bonding on the other. rsc.org
In other derivatives, molecules are linked by C—H···π interactions, forming structures like slabs or zigzag chains. researchgate.netiucr.org The presence of offset π–π stacking interactions is also a common feature, with measured intermolecular distances providing a quantitative measure of how closely the π-systems of adjacent molecules interact. sciengine.comiucr.org For example, in the NTI-BTT triad (B1167595), a short π-π stacking distance of 3.45 Å was observed, which correlates with its enhanced electron mobility. sciengine.com These solid-state packing details are critical for designing materials with efficient charge transport pathways for applications in organic electronics. sciengine.commdpi.com
Computational and Theoretical Investigations of Naphtho 2,3 C Thiophene
Quantum Chemical Approaches to Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within a molecule, which in turn governs its chemical and physical properties.
Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure of π-conjugated organic molecules like naphtho[2,3-c]thiophene and its derivatives. academie-sciences.fr DFT calculations, particularly using functionals like B3LYP, have been shown to provide results that are in good agreement with experimental data for various organic compounds. academie-sciences.frnih.gov
A key aspect of these studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals are crucial in determining the optoelectronic properties of a material, such as its ability to absorb and emit light, and its potential as a semiconductor. nih.govacs.org For instance, the HOMO energy level is related to the ionization potential and the ability to donate an electron, while the LUMO energy level relates to the electron affinity and the ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of the molecule. nih.govmdpi.com
In studies of this compound-containing molecules, DFT calculations have been used to predict the HOMO and LUMO energy levels. acs.orgresearchgate.netrsc.orggoogle.comnankai.edu.cn For example, in a theoretical investigation of a series of π-conjugated molecules containing the naphtho[2,3-b]thiophene (B1219671) moiety (an isomer of this compound), DFT calculations revealed that the HOMO and LUMO levels could be tuned by chemical modification. acs.org Specifically, the introduction of electron-donating or electron-withdrawing groups can alter the orbital energies. rsc.org This ability to engineer the frontier orbital levels is essential for designing materials with specific properties for applications in organic electronics. nih.govacs.org
The spatial distribution of the HOMO and LUMO is also a significant finding from DFT studies. For many conjugated systems, the HOMO and LUMO are delocalized across the π-system of the molecule. nih.gov This delocalization is a key factor for efficient charge transport. In some donor-acceptor systems incorporating units like this compound-4,9-dione, the HOMO may be localized on the donor part and the LUMO on the acceptor part, which is crucial for intramolecular charge transfer. nih.govacs.org
Table 1: Representative Frontier Molecular Orbital Energies (eV) from DFT Calculations for this compound Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound-4,9-dione based polymer | -5.47 | -3.83 | 1.64 |
| This compound-4,9-dione based polymer P87 | -5.37 | -3.44 | 1.93 |
| This compound-4,9-dione based polymer P91 | -5.44 | -3.48 | 1.96 |
Note: The values presented are illustrative and can vary depending on the specific derivative and the computational methodology employed. Data sourced from frontiersin.org.
Aromaticity is a fundamental concept in organic chemistry that describes the increased stability of certain cyclic, planar, and conjugated molecules. Several computational methods are used to quantify the aromaticity of different parts of a molecule. For this compound, understanding its aromatic character is important as it influences its stability, reactivity, and electronic properties. mdpi.com
One common method is the Harmonic Oscillator Model of Aromaticity (HOMA) . The HOMA index is calculated from the bond lengths of a ring and provides a measure of its aromaticity, with a value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system. mdpi.com For polycyclic systems like this compound, HOMA can be calculated for each individual ring to assess its local aromaticity. mdpi.com
Another widely used method is the Nucleus-Independent Chemical Shift (NICS) . NICS values are calculated at the center of a ring and provide a measure of the magnetic shielding or deshielding, which is related to the presence of a ring current, a hallmark of aromaticity. researchgate.net Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity, and values close to zero imply non-aromaticity. researchgate.net
The Multi-Center Index (MCI) is another descriptor used to evaluate aromaticity based on the delocalization of electrons over a ring system. Larger MCI values are associated with stronger aromatic character. mdpi.com
Theoretical Modeling of Charge Transport Properties
The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells, is critically dependent on the efficiency of charge transport within the organic semiconductor material. Theoretical modeling provides a powerful means to understand and predict the charge transport properties of molecules like this compound and its derivatives.
The charge transport in many organic semiconductors at room temperature can be described as a hopping process, where a charge (electron or hole) moves between adjacent molecules. The rate of this charge hopping can be estimated using the classical Marcus charge transfer theory . researchgate.netlibretexts.org According to this theory, the charge transfer rate constant (ket) is dependent on two key parameters: the electronic coupling (or transfer integral, V) between the interacting molecules and the reorganization energy (λ). academie-sciences.fr
The electronic coupling, V, represents the strength of the electronic interaction between the initial and final states of the hopping process and is highly sensitive to the relative orientation and distance between the molecules. academie-sciences.fr The reorganization energy, λ, is the energy required to distort the geometry of the molecule and its surrounding environment from the equilibrium geometry of the neutral state to that of the charged state. academie-sciences.fr For efficient charge transport, a large electronic coupling and a small reorganization energy are desirable. academie-sciences.fr
DFT calculations are commonly used to compute both the reorganization energy and the electronic coupling for various molecular pairs. academie-sciences.fracs.org Theoretical studies on derivatives of related fused thiophene (B33073) systems have shown that chemical modifications can significantly influence these parameters. For example, introducing electron-donating or electron-withdrawing groups can alter the reorganization energy. rsc.org Similarly, the molecular packing in the solid state, which determines the intermolecular distances and orientations, has a profound impact on the electronic coupling. rsc.orgdntb.gov.ua
To gain a deeper understanding of the molecular packing and the nature of intermolecular interactions that govern the charge transport pathways, several computational tools are employed.
The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful method for analyzing the electron density to characterize chemical bonding and intermolecular interactions. nih.govwikipedia.orgsemanticscholar.org QTAIM identifies critical points in the electron density, such as bond critical points (BCPs), which reveal the presence of an interaction path between atoms. nih.govnih.gov The properties of the electron density at these BCPs, such as its value (ρ) and its Laplacian (∇²ρ), can be used to classify the nature of the interaction (e.g., covalent, ionic, or van der Waals). nih.govresearchgate.net In the context of charge transport, QTAIM can provide detailed insights into the specific atomic interactions that contribute to the formation of charge transport pathways. nih.gov
Symmetry-Adapted Perturbation Theory (SAPT) is a quantum mechanical method that directly calculates the interaction energy between two molecules and decomposes it into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. psicode.orgnih.govnih.gov This decomposition provides a detailed understanding of the nature of the forces holding the molecules together in the crystal. nih.gov
SAPT is particularly useful for studying non-covalent interactions, which are dominant in molecular crystals of organic semiconductors. epfl.chrsc.orgacs.org By analyzing the different energy components, one can determine whether the molecular packing is primarily driven by electrostatic interactions, dispersion forces, or a combination of factors. nih.gov For instance, in systems with significant π-π stacking, dispersion interactions are often the main stabilizing force. nih.govepfl.ch Understanding the balance of these forces is essential for predicting and controlling the crystal packing of this compound derivatives, which in turn influences their charge transport properties. rsc.orgrsc.org SAPT calculations can reveal how modifications to the molecular structure affect the intermolecular potential and, consequently, the solid-state morphology. rsc.org
Structure-Property Relationship Elucidation through Theoretical Simulations
Theoretical and computational simulations serve as powerful tools in the field of organic electronics for predicting the performance of novel materials before their synthesis. By employing methods like Density Functional Theory (DFT), researchers can gain deep insights into the relationship between the molecular structure of a compound and its resulting electronic properties. This is particularly valuable for π-conjugated systems like this compound and its derivatives, where subtle structural modifications can lead to significant changes in semiconductor performance.
Impact of Substituents on Frontier Orbital Energy Levels and Charge Mobility
The performance of an organic semiconductor is intrinsically linked to its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals dictate the material's charge injection/extraction efficiency, its charge transport characteristics (p-type, n-type, or ambipolar), and its optical bandgap. Theoretical simulations are instrumental in predicting how the addition of different substituent groups to the core this compound structure can precisely tune these energy levels.
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the π-conjugated core is a primary strategy for modulating frontier orbital energies.
Electron-Withdrawing Groups (EWGs): Substituents like fluorine, chlorine, and carbonyl groups are known to lower the energy levels of both the HOMO and LUMO. rsc.orgacs.org This effect is particularly useful for designing n-type or ambipolar materials. For instance, theoretical studies on naphtho[2,3-b:6,7-b′]dithiophene diimide (NDTI), a related larger system, showed that chlorination at the thiophene α-positions is an effective method for lowering HOMO and LUMO levels. acs.org This strategic placement of chlorine atoms not only lowers the orbital energies but can also induce a more favorable two-dimensional (2D) bricklayer packing structure in the solid state. acs.org This improved packing enhances intermolecular orbital overlap, leading to a significant boost in electron mobility from 0.05 cm² V⁻¹ s⁻¹ in the unsubstituted version to as high as 0.73 cm² V⁻¹ s⁻¹ in the chlorinated derivative. acs.org Similarly, calculations on copolymers incorporating a this compound-4,9-dione unit revealed that fluorine substitution contributes to a lower-lying HOMO level and a reduced bandgap. rsc.org
Electron-Donating Groups (EDGs) and Alkyl Chains: Conversely, EDGs tend to raise HOMO levels, which is beneficial for p-type materials. The nature of alkyl side chains also plays a crucial role, not by directly altering electronic levels, but by influencing the material's solubility and, more importantly, its solid-state packing, which directly impacts charge mobility.
Computational studies on various naphthodithiophene (NDT) derivatives have demonstrated a clear link between the type of substituent and the resulting charge transport behavior. Simulations predicted that while the unsubstituted NDT molecule is a p-type semiconductor, substituting it with an ethynyl (B1212043) group (-CCH) could induce n-type behavior with an electron mobility of 1.13 cm² V⁻¹ s⁻¹. Meanwhile, substitution with an ethyl group (-C2H5) was predicted to result in ambipolar transport. researchgate.net Furthermore, theoretical investigations into π-conjugated molecules based on the isomeric naphtho[2,3-b]thiophene core suggest that perfluorination is a promising strategy for creating high-performance ambipolar semiconductors. acs.orgresearcher.life
The table below summarizes theoretical findings on how different substituents affect the electronic properties and charge mobility of various naphthothiophene-based cores.
| Core Structure | Substituent | Effect on Frontier Orbitals | Predicted Charge Transport | Predicted Mobility (cm² V⁻¹ s⁻¹) | Source |
|---|---|---|---|---|---|
| Naphthodithiophene Diimide (NDTI) | None (α-unsubstituted) | Reference | n-type | 0.05 (electron) | acs.org |
| Naphthodithiophene Diimide (NDTI) | Chlorine (at α-positions) | Lowers HOMO/LUMO | n-type | 0.73 (electron) | acs.org |
| Naphthodithiophene (NDT) | None | Reference | p-type | 2.8 (hole) | researchgate.net |
| Naphthodithiophene (NDT) | -CCH (Ethynyl) | Lowers LUMO significantly | n-type | 1.13 (electron) | researchgate.net |
| Naphthodithiophene (NDT) | -C2H5 (Ethyl) | Modulates packing | Ambipolar | 0.0477 (hole), 0.0170 (electron) | researchgate.net |
| Naphtho[2,3-b]thiophene derivatives | Perfluorination | Lowers HOMO/LUMO | Ambipolar | N/A | acs.orgresearcher.life |
Prediction of Air Stability and Semiconductor Performance Metrics
Beyond frontier orbital tuning, theoretical simulations are critical for predicting the operational stability and key performance metrics of semiconductor materials. For organic electronics, air stability is a paramount concern, as many materials degrade upon exposure to oxygen and moisture.
For p-type materials, stability against oxidation is largely governed by the HOMO energy level. Materials with a deep (low-energy) HOMO level, typically below -5.0 eV, are more resistant to oxidation and thus more stable for operation in ambient air. researchgate.net Computational chemistry provides a direct route to calculate this value, guiding the design of air-stable materials. Theoretical studies have consistently shown that incorporating thiophene rings into acene structures enhances air stability compared to the all-carbon analogues. acgpubs.org Furthermore, simulations affirm that adding electron-withdrawing substituents, such as fluorine, is an effective strategy for lowering the HOMO energy to levels that confer robust air stability. researchgate.net For example, a polymer donor named PBN-S, which is based on a dialkylthio-substituted this compound-4,9-dione unit, was calculated to have a low-lying HOMO level of -5.48 eV and subsequently showed excellent shelf-life stability, retaining over 80% of its efficiency after 100 days in air. rsc.org
Other crucial performance metrics that can be predicted computationally include:
Reorganization Energy (λ): This parameter quantifies the energy required for the geometric relaxation of a molecule as it transitions between its neutral and charged states. A lower reorganization energy is desirable as it facilitates faster charge hopping between molecules, leading to higher charge mobility. acs.org Theoretical studies have shown that extending the π-conjugated core, for instance by creating trimers from dimers of naphtho[2,3-b]thiophene derivatives, can effectively lower reorganization energies. acs.org
Transfer Integral (t): This value describes the strength of electronic coupling between adjacent molecules in the solid state. A larger transfer integral indicates better orbital overlap and is a prerequisite for efficient charge transport. This parameter is highly sensitive to the intermolecular distance and orientation, which simulations can predict by modeling crystal packing.
The table below presents calculated data for key performance metrics of select naphthothiophene derivatives.
| Compound Type | Key Feature | Predicted HOMO Level (eV) | Predicted Stability/Performance | Source |
|---|---|---|---|---|
| PBN-S Polymer | Based on this compound-4,9-dione | -5.48 | Excellent air stability | rsc.org |
| Fluorinated Naphthodithieno[3,2-b]thiophene | Fluorine substitution | Low-lying | Designed for air-stable p-type behavior | researchgate.net |
| Naphtho[2,3-b]thiophene co-oligomers | Fused-ring core extension | N/A | Lower reorganization energies, higher transfer integrals | acs.org |
Reactivity and Reaction Mechanisms of Naphtho 2,3 C Thiophene
Electrophilic and Nucleophilic Substitution Reactions
The fused ring system of naphtho[2,3-c]thiophene and its derivatives exhibits susceptibility to both electrophilic and nucleophilic attacks, with the site of reaction depending on the substrate's substituents and the nature of the reagent.
Electrophilic Substitution: Similar to other aromatic five-membered heterocycles like thiophene (B33073), the this compound ring system is generally activated towards electrophilic substitution. uomus.edu.iq The thiophene ring, in particular, is significantly more reactive than benzene (B151609). uomus.edu.iqwikipedia.org In thiophene itself, the α-positions (carbons 2 and 5) are highly susceptible to attack by electrophiles. wikipedia.org This high reactivity suggests that the thiophene part of the this compound core would be the preferred site for electrophilic attack, such as halogenation, nitration, and Friedel-Crafts acylation. uomus.edu.iqwikipedia.org
Nucleophilic Substitution: While the parent heterocycle is less prone to nucleophilic attack, derivatives of this compound, particularly those with electron-withdrawing groups, can undergo nucleophilic substitution. A notable example is the reaction of 4,9-dihydrothis compound-4,9-diones with primary amines. researchgate.net This transformation proceeds under mild conditions to yield the corresponding 2-substituted-4,9-dihydronaphtho[2,3-c]pyrrole-4,9-diones. researchgate.net The reaction involves the displacement of the sulfur-containing portion of the heterocycle by the amine, a process that is not hindered by the presence of halogen, hydroxyl, ether, or tertiary amine functional groups on the reacting amine. researchgate.net
This type of reaction highlights the ability of the dione (B5365651) functionality to activate the heterocyclic ring towards nucleophilic attack, providing a synthetic route to novel nitrogen-containing fused systems. researchgate.net
| Reactant | Nucleophile (Primary Amine) | Product | Reaction Conditions |
|---|---|---|---|
| This compound-4,9-dione | R-NH₂ | 2-R-Naphtho[2,3-c]pyrrole-4,9-dione | Mild conditions |
| Note: The reaction is versatile and tolerates various functional groups on the primary amine. |
Oxidation Pathways and Mechanisms
The oxidation of the this compound system can occur at either the naphthalene (B1677914) or the thiophene portion of the molecule. The most commonly reported oxidation pathway involves the quinone functionality, leading to the formation of this compound-4,9-diones. These diones are key intermediates in the synthesis of more complex derivatives and polymers. rsc.org
The oxidation of the thiophene ring itself can theoretically proceed via two main pathways, as observed with the parent thiophene compound:
S-Oxidation : Oxidation at the sulfur atom to form a thiophene S-oxide. wikipedia.org
Epoxidation : Oxidation across the C=C double bond to yield an epoxide, which can then rearrange. wikipedia.org
In the context of preparing polymers, derivatives such as 1,3-dibromo-6,7-bis((2-ethylhexyl)thio)this compound-4,9-dione are synthesized, indicating that the naphthalene core is oxidized to a dione while the thiophene ring is functionalized for polymerization. rsc.org The stability of the dione structure makes it a prevalent motif in the chemistry of oxidized naphtho[2,3-c]thiophenes.
Acid-Catalyzed Reactions and Protonation Studies
Acid-catalyzed reactions of naphthothiophenes often proceed via protonation of the heterocyclic ring, creating a reactive electrophilic intermediate. Studies on the related isomer, naphtho[1,2-b]thiophene, show that in the presence of a Lewis acid like aluminum chloride, the molecule can be protonated. cdnsciencepub.com This electrophilic species can then react with other aromatic hydrocarbons. cdnsciencepub.com
In a similar vein, the acid-catalyzed cyclization of a terthiophene-based diol unexpectedly yielded a naphtho[2,3-b]thiophene (B1219671) derivative. rsc.orgrsc.org The proposed mechanism for this transformation involves several key steps initiated by acid:
Protonation of a tertiary alcohol group.
Elimination of a water molecule to form a carbocation.
Electrophilic aromatic substitution where the carbocation attacks a thiophene ring, leading to cyclization. rsc.orgrsc.org
This demonstrates that under acidic conditions, complex rearrangements and cyclizations can be triggered, driven by the formation of carbocationic intermediates. rsc.orgrsc.org Furthermore, the equilibrium between keto and enol tautomers in derivatives like 4,9-dihydronaphtho[2,3-c]thiophen-4-one is influenced by the chemical environment and can be studied under varying acidic conditions. acs.org
Metal-Mediated Transformations and Catalytic Cycles
Transition metals play a crucial role in both the synthesis and functionalization of the this compound skeleton. These metals can mediate C-S bond activation and facilitate the construction of the fused ring system through various catalytic cycles. rsc.org
A key synthetic method is the transition-metal-mediated [2+2+1] cycloaddition, which provides a route to this compound-4,9-dione. sci-hub.stlookchem.com This approach involves the catalytic combination of a diene, an alkyne, and a sulfur source.
Palladium catalysts are widely employed for the functionalization of this compound derivatives. For instance, Stille coupling reactions, using catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have been used to introduce aryl groups, such as thiophen-2-yl, onto the 1,3-positions of the 6,7-bis((2-ethylhexyl)thio)this compound-4,9-dione core. rsc.org This highlights the utility of palladium-catalyzed cross-coupling in building more complex molecular architectures based on the this compound scaffold.
| Reaction Type | Substrate | Catalyst/Metal Reagent | Product | Reference |
|---|---|---|---|---|
| [2+2+1] Cycloaddition | Diene, alkyne, sulfur source | Transition metal complex | This compound-4,9-dione | sci-hub.stlookchem.com |
| Stille Coupling | 1,3-dibromo-naphtho[2,3-c]thiophene-4,9-dione derivative | Pd(PPh₃)₄ | 1,3-di(thiophen-2-yl)-naphtho[2,3-c]thiophene-4,9-dione derivative | rsc.org |
Thermal Heterocyclization and Pyrolytic Reactions
High-temperature reactions, particularly flash vacuum pyrolysis (FVP) or thermolysis (FVT), provide powerful methods for the synthesis of reactive heterocyclic compounds. The parent, unsubstituted this compound, which is highly reactive, has been successfully synthesized and isolated using this technique. rsc.org
The synthesis involves the flash vacuum thermolysis of 1,3-dihydrothis compound (B3054212) 2-oxide. rsc.org At high temperatures, this precursor undergoes a clean dehydration reaction, eliminating a molecule of water to yield the aromatic this compound as a highly reactive yellow solid. rsc.org
Reaction Scheme: 1,3-Dihydrothis compound 2-oxide → this compound + H₂O
Pyrolytic methods are also used to generate related fused thiophene systems from different precursors. For example, the FVP of 3-(2-thienoyl)-cinnoline produces a mixture of products including the isomeric naphtho[2,3-b]thiophene, demonstrating that thermal extrusion of small molecules (like N₂) from complex starting materials can lead to intramolecular cyclization and the formation of stable fused aromatic systems. chim.it Computational studies on the pyrolysis of thiophene itself reveal complex reaction pathways involving ring-H migrations and ring-opening to form various fragments, providing insight into the fundamental chemistry occurring at high temperatures. acs.org
Advanced Materials Science Applications of Naphtho 2,3 C Thiophene Derivatives
Organic Semiconductors for Electronic Devices
The inherent semiconductor properties of naphtho[2,3-c]thiophene derivatives make them suitable for use in various organic electronic devices. Their performance is intrinsically linked to their molecular structure, which can be modified to tune their electronic characteristics.
n-Type and Ambipolar Organic Field-Effect Transistors (OFETs)
This compound derivatives have been successfully incorporated into organic field-effect transistors (OFETs), demonstrating both n-type (electron-transporting) and ambipolar (both electron- and hole-transporting) behavior. The development of high-performance n-type organic semiconductors is a critical step for the realization of complementary logic circuits. sciengine.com
Derivatives of naphtho[2,3-b]thiophene (B1219671) diimide (NTI), a core-extended naphthalene (B1677914) diimide, have shown particular promise. sciengine.comcolab.ws The introduction of electron-withdrawing groups, such as imides, at the α-position of the thiophene (B33073) ring can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, enhancing n-type semiconductor properties. For instance, a novel electron-deficient core structure based on thiophene-fused naphtho[2,3-b:6,7-b']dithiophene-4,5,9,10-diimide (NDTI) has been investigated for use in unipolar and ambipolar transistors. umich.edu By connecting benzo[b]thiophene or naphtho[2,3-b]thiophene groups to the NDTI units, balanced carrier mobilities for both electrons and holes have been achieved, with values reaching 0.16 and 0.25 cm² V⁻¹ s⁻¹, respectively. umich.edu
In another study, two n-type triple-acceptor triads, NTI-BTT and NTI-BT, were synthesized using NTI. sciengine.com The NTI-terminated triads exhibited deeper energy levels and more planar backbones compared to their naphthalene diimide (NDI) counterparts. sciengine.com While the NTI-BT derivative showed a significant drop in electron mobility to 0.004 cm² V⁻¹ s⁻¹ due to its polycrystalline structure and increased trap states, the introduction of thiophene spacers in NTI-BTT enhanced n-type charge transport. sciengine.comcolab.ws This modification improved π-π interactions and resulted in a significantly higher electron mobility of 0.13 cm² V⁻¹ s⁻¹. sciengine.comcolab.ws
Furthermore, fluoroalkylation of naphthodithiophene diimide (NDTI) derivatives has been shown to yield good electron transport properties in single-crystal OFETs. mdpi.com An α-fluoroalkylated NDTI (α-NDTI) exhibited an average electron mobility of 0.037 cm² V⁻¹ s⁻¹, while an N-fluoroalkylated NDTI (N-NDTI) showed a much higher average mobility of 1.27 cm² V⁻¹ s⁻¹. mdpi.com
| Compound | Device Type | Electron Mobility (μe) | Hole Mobility (μh) | Citation |
| NDTI-BT derivative | OFET | 0.16 cm² V⁻¹ s⁻¹ | 0.25 cm² V⁻¹ s⁻¹ | umich.edu |
| NTI-BT | OFET | 0.004 cm² V⁻¹ s⁻¹ | - | sciengine.comcolab.ws |
| NTI-BTT | OFET | 0.13 cm² V⁻¹ s⁻¹ | - | sciengine.comcolab.ws |
| α-NDTI | sc-OFET | 0.037 cm² V⁻¹ s⁻¹ (avg) | - | mdpi.com |
| N-NDTI | sc-OFET | 1.27 cm² V⁻¹ s⁻¹ (avg) | - | mdpi.com |
| C10-DNBDT-NW | sc-OFET | - | up to 9.6 cm² V⁻¹ s⁻¹ | cam.ac.uk |
| Naphtho[2,3,a]pyrene (NP) | OTFT | 0.12 cm² V⁻¹ s⁻¹ | - | snu.ac.kr |
Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)
The tunable electronic properties and broad absorption spectra of this compound-based materials make them excellent candidates for use as donor or acceptor materials in organic photovoltaics (OPVs) and polymer solar cells (PSCs). rsc.orgresearchgate.net
Copolymers of benzodithiophene (BDT) and this compound-4,9-dione (NTDO) have been synthesized for use as donor materials in PSCs. researchgate.net These copolymers, PBDTNTDO-1 and PBDTNTDO-2, exhibit good solubility, broad visible absorption, and relatively low HOMO energy levels. researchgate.net A PSC fabricated with PBDTNTDO-2 as the donor and PC70BM as the acceptor achieved a power conversion efficiency (PCE) of 1.52%, with an open-circuit voltage (Voc) of 0.88 V. researchgate.net
The position of alkyl side chains on the this compound-4,9-dione (NTD) unit has been shown to significantly impact the performance of PSCs. rsc.org Two polymer donors, PBTN-o and PBTN-p, differing only in the placement of alkyl chains, were synthesized. The polymer with a bent NTD skeleton (PBTN-p) exhibited a more twisted conjugated backbone, leading to optimized morphology in the photoactive layer. rsc.org Consequently, the PBTN-p-based device achieved a higher PCE of 14.10% compared to the 11.85% PCE of the PBTN-o-based device. rsc.org
A series of novel conjugated copolymers based on naphtho[1,2-c:5,6-c]bis(2-octyl- sciengine.comrsc.orgresearchgate.nettriazole) (TZNT) with medium bandgaps of approximately 1.9 eV have also been developed. bohrium.com One of these copolymers demonstrated a high PCE of up to 6.10% in a bulk-heterojunction (BHJ) solar cell, which was further improved to 7.11% in an inverted device architecture. bohrium.com
| Polymer/Compound | Device Type | PCE | Voc | Jsc | FF | Citation |
| PBDTNTDO-2:PC70BM | PSC | 1.52% | 0.88 V | 5.67 mA cm⁻² | - | researchgate.net |
| PBTN-o:BO-4Cl | PSC | 11.85% | 0.84 V | 22.41 mA cm⁻² | 0.63 | rsc.org |
| PBTN-p:BO-4Cl | PSC | 14.10% | 0.84 V | 24.67 mA cm⁻² | 0.68 | rsc.org |
| TZNT-based copolymer | BHJ PSC | 6.10% | - | - | - | bohrium.com |
| TZNT-based copolymer | Inverted PSC | 7.11% | - | - | - | bohrium.com |
| Naphtho[2,3,a]pyrene (NP) | OSC | 0.48% | - | - | - | snu.ac.kr |
Organic Light-Emitting Diodes (OLEDs) and Sensing Devices
This compound derivatives are also being explored for their potential in organic light-emitting diodes (OLEDs) and sensing applications. solubilityofthings.com Their fused aromatic structure contributes to their electrical conductivity and stability, which are crucial for these devices. solubilityofthings.com
For instance, a naphtho[2,3,a]pyrene (NP) derivative has been demonstrated as a trifunctional material, effective in OSCs, OTFTs, and OLEDs. snu.ac.kr When doped into an OLED at 3%, it produced a sky-blue emission with a power efficiency of 3.4 lm W⁻¹ and a current efficiency of 4.4 cd A⁻¹. snu.ac.kr At a 5% doping concentration, the emission shifted to green with a power efficiency of 1.8 lm W⁻¹ and a current efficiency of 3.9 cd A⁻¹. snu.ac.kr
Furthermore, derivatives of naphtho[2,3-c] sciengine.comrsc.orgsolubilityofthings.comthiadiazole have been utilized as emitters in near-infrared (NIR) OLEDs. mdpi.com A non-doped device using a naphthothiadiazole derivative flanked with tetraphenylethene exhibited a bright NIR emission at 754 nm with a high external quantum efficiency (EQE) of 1.48%. mdpi.com Another derivative achieved an EQE of 0.77% with an emission peak at 786 nm when used with a sensitizer. mdpi.com
Charge Transport Mechanisms in Naphthothiophene-Based Materials
The efficiency of electronic devices based on this compound derivatives is fundamentally governed by the charge transport properties of the material. Understanding the factors that influence charge mobility is key to designing more efficient materials.
Factors Influencing Electron and Hole Mobility
Charge carrier mobility in this compound-based materials is influenced by a multitude of factors at the molecular and supramolecular levels. The extended π-conjugation of the naphthothiophene core is a primary contributor to efficient charge transport.
Molecular design strategies play a crucial role. For example, extending the π-conjugation, enhancing molecular planarity, and optimizing donor-acceptor structures can improve intramolecular charge transport. researchgate.net The introduction of thiophene spacers between acceptor units in some derivatives has been shown to effectively enhance n-type charge transport. sciengine.comcolab.ws Conversely, the presence of multiple grain boundaries in polycrystalline films can increase the density of trap states, leading to a significant drop in mobility. sciengine.comcolab.ws
The chemical structure of the polymer backbone also dictates the optical and electronic properties that determine photovoltaic performance. mdpi.com Tailoring the chemical structure to create low band gap polymers is an effective way to improve performance. mdpi.com Furthermore, the structural curvature of some derivatives can enhance their solubility in organic solvents, which is beneficial for solution processing. researchgate.net
Role of π-π Stacking and Intermolecular Distances
Intermolecular interactions, particularly π-π stacking, are critical for facilitating charge transport between molecules in the solid state. acs.org The arrangement of molecules in the crystal lattice and the distance between them directly impact the efficiency of charge hopping.
Well-ordered structures with strong aggregation and reduced intermolecular distances are known to enhance charge transport between molecules. researchgate.net For example, the introduction of thiophene spacers in certain n-type materials was found to improve π-π interactions and reduce intermolecular distances, leading to a short π-π stacking distance of 3.45 Å and consequently, a significant improvement in electron mobility. sciengine.comcolab.ws
The herringbone packing motif is a common and favorable arrangement for many organic semiconductors. researchgate.net However, the dihedral angle in this arrangement is a critical factor, with larger angles potentially limiting charge mobility. dntb.gov.ua The influence of water on π-π stacking is also a subject of study, as water molecules can interact with aromatic rings through hydrogen bonding, thereby affecting the stacking arrangement. nih.gov The investigation of out-of-plane charge transport has revealed a linear increase in resistance with the number of molecular layers, which can be modeled as a series of tunneling barriers. cam.ac.uk
Impact of Polycrystalline Structures and Grain Boundaries on Charge Transport
The performance of organic field-effect transistors (OFETs) based on this compound derivatives is intrinsically linked to the morphology of the semiconductor thin film. These films are often polycrystalline, meaning they are composed of many small crystalline domains, or grains. The interfaces between these grains, known as grain boundaries, can significantly impede charge transport. sciengine.comcolab.wsrsc.org
Trap states, which are electronic states that can immobilize charge carriers, are often concentrated at these grain boundaries. sciengine.comcolab.wsrsc.org This increased density of trap states can lead to a substantial reduction in charge carrier mobility. For instance, in n-type organic semiconductors based on a naphtho[2,3-b]thiophene diimide (NTI) core, the presence of multiple grain boundaries in the polycrystalline structure has been identified as a primary cause for lower than expected electron mobility. sciengine.comcolab.ws Specifically, an NTI-based triad (B1167595) with a benzothiadiazole unit (NTI-BT) exhibited a significant drop in electron mobility to 0.004 cm² V⁻¹ s⁻¹, a phenomenon attributed to the high density of trap states at the numerous grain boundaries. sciengine.comcolab.ws
However, the detrimental effects of grain boundaries can be mitigated through molecular design. The introduction of thiophene spacers between the NTI and benzothiadiazole units in a related triad (NTI-BTT) was found to enhance n-type charge transport. sciengine.comcolab.ws This modification improved intermolecular π-π interactions, leading to a more ordered packing and a significantly improved electron mobility of 0.13 cm² V⁻¹ s⁻¹. sciengine.comcolab.ws
Furthermore, the charge transport in crystalline organic semiconductors is not only affected by static grain boundaries but also by dynamic disorder, which tends to localize charges. umons.ac.benih.gov Innovative molecular designs that promote robust electronic coupling can counteract this effect. For example, a novel thienoacene, naphtho[2,3-b]thieno-[2′′′,3′′′:4′′,5′′]thieno[2″,3″:4′,5′]thieno[3′,2′-b]naphtho[2,3-b]thiophene (DN4T), which crystallizes in a herringbone packing structure, has demonstrated hole mobilities as high as 2.1 cm² V⁻¹s⁻¹ in polycrystalline OFETs. nih.gov This high performance is attributed to the resilience of its electronic coupling to intermolecular sliding motions. umons.ac.benih.gov
The table below summarizes the charge transport properties of some this compound-based materials, highlighting the influence of molecular structure on device performance.
| Compound/Material | Device Type | Mobility (cm² V⁻¹ s⁻¹) | Key Structural Feature |
| NTI-BT | OFET | 0.004 | Thiophene fusion leading to high grain boundary density sciengine.comcolab.ws |
| NTI-BTT | OFET | 0.13 | Thiophene spacers enhancing π-π interactions sciengine.comcolab.ws |
| DN4T | OFET | up to 2.1 | Sulfur-rich thienoacene with herringbone packing nih.gov |
| isoDN4T | OFET | 3.0–4.2 × 10⁻³ | Isomer of DN4T with less favorable packing nih.gov |
Polymerization and π-Conjugated Architectures
The incorporation of this compound units into polymeric and oligomeric structures has led to the development of a wide range of π-conjugated materials with tunable properties for organic electronics.
A prominent strategy in the design of high-performance organic semiconductors is the creation of donor-acceptor (D-A) copolymers. rsc.orgresearchgate.net This approach involves alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone, which allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its optical band gap. researchgate.netbohrium.com
Derivatives of this compound, such as this compound-4,9-dione (NTDO), have been successfully employed as strong electron-acceptor units in D-A copolymers. rsc.orgresearchgate.net When copolymerized with donor units like benzodithiophene (BDT), the resulting polymers exhibit broad visible absorption and relatively low HOMO energy levels, which are desirable characteristics for donor materials in polymer solar cells (PSCs). researchgate.net For instance, a series of D-A copolymers based on BDT and NTDO with different side chains were synthesized via Stille cross-coupling polymerization. rsc.org These copolymers, when used in PSCs with a device structure of ITO/PEDOT:PSS/polymer:PC₇₁BM/Ca/Al, demonstrated power conversion efficiencies (PCEs) ranging from 1.01% to 2.21%. rsc.org
Another study on similar D-A copolymers, PBDTNTDO-1 and PBDTNTDO-2, also highlighted the effectiveness of the NTDO acceptor unit. researchgate.net The strong electron-withdrawing nature of NTDO led to decreased HOMO and LUMO energy levels in the copolymers, resulting in a high open-circuit voltage (Voc) of 0.88 V and a PCE of 1.52% for the PBDTNTDO-2 based device. researchgate.net
The table below presents key properties of some D-A copolymers incorporating this compound-4,9-dione.
| Copolymer | Donor Unit | Acceptor Unit | HOMO Level (eV) | LUMO Level (eV) | PCE (%) |
| PBDTNTDO-C1 | BDT | NTDO | - | - | 1.96 rsc.org |
| PBDTNTDO-C2 | BDT | NTDO | - | - | 1.01 rsc.org |
| PBDTNTDO-C3 | BDT | NTDO | - | - | 2.21 rsc.org |
| PBDTNTDO-1 | BDT | NTDO | -5.14 researchgate.net | - | - |
| PBDTNTDO-2 | BDT | NTDO | -5.19 researchgate.net | - | 1.52 researchgate.net |
The synthesis of oligomers and polymers containing the this compound moiety is typically achieved through cross-coupling reactions, such as Stille or Suzuki polycondensation. rsc.orgresearchgate.net These methods allow for the controlled assembly of monomeric units into well-defined polymeric chains. The resulting materials are generally characterized by good solubility in common organic solvents, high thermal stability, and broad absorption spectra. researchgate.netresearchgate.net
For example, a series of donor-acceptor copolymers were synthesized from a benzodithiophene (BDT) donor and a this compound-4,9-dione (NTDO) acceptor with various side chains. rsc.org These polymers were fully characterized to investigate their thermal, optical, and electrochemical properties. rsc.org Similarly, two other D-A copolymers, PBDTNTDO-1 and PBDTNTDO-2, were synthesized and shown to have good solubility and broad visible absorption from 350 nm to 670 nm. researchgate.net
In a different approach, an unexpected synthesis led to a new naphtho[2,3-b]thiophene derivative during an attempt to create an analog of indacenedithiophene. rsc.org The structure of this novel compound was extensively characterized using NMR, HRMS, and single-crystal X-ray diffraction, and its electronic properties were analyzed by UV-vis absorption spectroscopy and cyclic voltammetry. rsc.org
The development of n-type organic semiconductors has also benefited from the incorporation of naphtho[2,3-b]thiophene diimide (NTI). rsc.orgrsc.org The mono-functionality of the NTI core allows for its integration into various π-conjugated architectures, including dimers, triads, and dendritic trimers, which have shown promise as n-type materials for OFETs and solar cells. rsc.orgrsc.org
Extending the π-conjugation of the this compound core is a key strategy for enhancing the performance of the resulting materials in electronic devices. A larger π-system generally leads to a smaller band gap, stronger intermolecular interactions, and improved charge transport properties. rsc.orgresearchgate.net
One approach to π-extension is the fusion of additional aromatic or heteroaromatic rings to the this compound framework. rsc.org For example, naphtho[2,3-b:6,7-b′]dithiophene diimide (NDTI), a core-extended naphthalene diimide with two fused thiophene rings, has been developed as a building block for n-type and ambipolar polymers and oligomers. rsc.orgmdpi.com The planar structure and low-lying LUMO energy levels of NDTI derivatives make them excellent candidates for high-performance n-type organic semiconductors. mdpi.com
The rational design of these π-extended systems also involves the careful selection of substituents. For instance, attaching N-(2-cyclohexylethyl) groups to the NDTI core has been shown to yield promising n-type semiconductors with electron mobilities exceeding 0.1 cm²·V⁻¹·s⁻¹. mdpi.com
Another example of π-extension is the synthesis of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) and its derivatives. researchgate.net These highly π-extended heteroarenes exhibit low-lying HOMO levels and large HOMO-LUMO energy gaps, leading to excellent FET characteristics with high charge carrier mobilities. researchgate.net
The table below showcases the impact of π-extension on the performance of this compound-based materials.
| Material | π-Extension Strategy | Key Property/Performance |
| NDTI-based polymers | Fusion of two thiophene rings to naphthalene diimide | n-type and ambipolar behavior rsc.orgmdpi.com |
| DNTT | Fusion of thieno[3,2-b]thiophene (B52689) with two naphthalene rings | High hole mobility (up to 2.9 cm² V⁻¹ s⁻¹) researchgate.net |
| NTI-based architectures | Mono-functionalizable core-extended naphthalene diimide | n-type semiconductors for OFETs and solar cells rsc.orgrsc.org |
Supramolecular Organization and Solid-State Engineering
The arrangement of molecules in the solid state, known as molecular packing, is a critical determinant of the electronic properties of organic semiconductor materials. Crystal engineering and the control of supramolecular organization are therefore essential for optimizing device performance.
Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. For this compound derivatives, the goal is to achieve a molecular packing that facilitates efficient charge transport, which typically involves close π-π stacking.
Single-crystal X-ray diffraction studies have provided valuable insights into the solid-state structure of these compounds. rsc.org For instance, investigations have revealed that naphtho[2,3-b]thiophene can adopt a planar molecular geometry, which promotes strong π-π stacking interactions between adjacent molecules. These interactions, with typical interplanar distances of 3.3 to 3.5 Å, are crucial for efficient charge transport in the solid state.
The packing motif can be influenced by the substituents on the this compound core. For example, the packing of naphtho[2,3-b]thiophene diimide (NTI) shows characteristics of both naphthalene diimide (NDI) and its dithiophene-fused analogue (NDTI), with a "face-to-edge" arrangement on the fused-thiophene side. rsc.org In another instance, the crystal structure of a novel naphtho[2,3-b]thiophene derivative was stabilized by intramolecular edge-to-face interactions between the naphtho[2,3-b]thienyl unit and a phenyl ring. rsc.org
The development of derivatives like 4,4′-bibenzo[c]thiophene has also been a focus of crystal engineering efforts. nih.gov Single-crystal X-ray analysis of these derivatives has provided crucial information about their molecular structures and packing in the solid state. nih.gov The ability to control the crystal structure through molecular design is a powerful tool for tuning the electronic properties of these materials for specific applications in organic electronics.
Self-Assembly and Ordered Molecular Packing in Thin Films
The performance of organic electronic devices is intrinsically linked to the molecular organization within the active layer. For this compound derivatives and related organic semiconductors, self-assembly into well-ordered structures in thin films is a critical factor governing charge transport. The formation of layered crystalline structures is particularly beneficial for efficient carrier transport, a requirement for applications like organic thin-film transistors (OTFTs).
Alkylation, or the addition of alkyl chains, is a common strategy to enhance the layered crystalline nature of these organic semiconductors, owing to the promotion of side-by-side intermolecular interactions. Studies on related fused-thiophene systems have shown that unsymmetrical alkylation can significantly improve this layered crystallinity. spiedigitallibrary.org The method of film deposition also plays a crucial role. Techniques like blade coating can be used to prepare large-area, highly crystalline thin films from solutions of these materials. spiedigitallibrary.org The resulting films can exhibit regions of homogeneous thickness at the molecular level, which are essentially single crystals. spiedigitallibrary.org
The interaction between the organic molecules and the substrate surface is another key parameter that dictates the final morphology and properties of the film. The molecular orientation, packing density, and the strength of interaction with the underlying surface influence the film's rigidity, stability, and charge transport capabilities. aip.org For instance, the deposition of related polycyclic aromatic hydrocarbons like naphtho[2,3-a]pyrene (B32191) on a gold surface (Au(111)) demonstrates that the organic film can significantly interact with and even restructure the substrate surface, highlighting the complex interplay between the material and its support. aip.org Furthermore, post-deposition treatments, such as solvent vapor annealing, can be employed to improve molecular ordering and enhance the self-assembly process, leading to the formation of highly crystalline domains like nanowires within the film. mdpi.com
Influence of Substituents on Supramolecular Interactions and Device Performance
The rational design of this compound derivatives through the introduction of specific substituent groups is a powerful tool for tuning their properties. Substituents can profoundly alter supramolecular organization, electronic energy levels, and ultimately, the performance of electronic devices. mdpi.com
A striking example is seen in polymers based on this compound-4,9-dione (NTD). The mere change in the position of alkyl chain substituents on the NTD core can induce significant changes in the polymer's backbone structure. rsc.org Attaching alkyl chains at the 5,8-sites results in a bent and twisted polymer backbone, whereas substitution at the 6,7-sites leads to a more planar structure. rsc.org This structural distortion directly impacts the material's aggregation properties and the morphology of the active layer in polymer solar cells, with the more twisted polymer leading to a notable enhancement in power conversion efficiency. rsc.org
In Naphtho[2,3-b:6,7-b′]dithiophene diimide (NDTI) derivatives, substituents on the imide nitrogens and the fused thiophene rings are key to modifying the solid-state packing and intermolecular orbital overlap. mdpi.com For example, the introduction of electron-withdrawing chlorine atoms at the α-positions of the thiophene rings can induce additional intermolecular interactions, facilitating a desirable two-dimensional (2D) π-stacking structure, which is beneficial for charge transport. mdpi.com Similarly, introducing thiophene spacers in Naphtho[2,3-b]thiophene diimide (NTI) triads enhances π-π interactions, reduces intermolecular distances, and leads to significantly improved electron mobility in OFETs. sciengine.com
The type of substituent also matters. Branched alkyl groups can be introduced to improve the solubility of the parent molecule, which is crucial for solution-based processing, while maintaining good semiconducting characteristics. acs.org However, the degree of substitution is critical; dialkylation has been shown to be detrimental to semiconducting properties in some systems. acs.org Attaching flexible side chains like alkylthio or alkylsilyl groups is an effective method to modulate the electronic energy levels and absorption spectra of the materials. acs.org
Table 1: Effect of Substituents on Naphtho-thiophene Derivative Properties
| Derivative Class | Substituent Modification | Observed Effect | Reference |
|---|---|---|---|
| This compound-4,9-dione Polymers | Positional change of alkyl chains (5,8- vs. 6,7-) | Induces backbone twisting, optimizes morphology, enhances PCE. | rsc.org |
| Naphtho[2,3-b:6,7-b']dithiophene Diimides (NDTI) | Chlorination at thiophene α-positions | Induces 2D π-stacking, improves electron mobility. | mdpi.com |
| Naphtho[2,3-b]thiophene Diimide (NTI) Triads | Introduction of thiophene spacers | Enhances π-π interactions, improves electron mobility four-fold. | sciengine.com |
| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | Single branched alkyl group | Improves solubility while retaining high mobility. | acs.org |
Device Physics and Performance Optimization in Organic Electronics
The translation of molecular design into high-performance organic electronic devices requires a deep understanding of the underlying device physics and strategies for performance optimization. This is particularly true for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) based on this compound derivatives.
Strategies for Enhancing Power Conversion Efficiency, Open Circuit Voltage, and Short Circuit Current
In the context of OPVs, the power conversion efficiency (PCE) is a key metric, determined by the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Molecular engineering of this compound-based polymers offers several pathways to enhance these parameters.
One successful strategy involves inducing a twist in the polymer backbone. A polymer based on a bent this compound-4,9-dione unit (PBTN-p) exhibited a PCE of 14.10%, which was significantly higher than the 11.85% achieved with its more planar counterpart (PBTN-o). rsc.org This improvement was primarily due to an enhanced Jsc (24.67 mA cm⁻²) and FF (0.68), while the Voc (0.84 V) remained the same. rsc.org
Another approach is to incorporate strongly electron-withdrawing units, such as this compound-4,9-dione (NTDO), into a donor-acceptor copolymer structure. This design lowers both the HOMO and LUMO energy levels of the polymer, which can lead to a higher Voc. researchgate.net For example, a copolymer of benzodithiophene and NTDO (PBDTNTDO-2) achieved a high Voc of 0.88 V. researchgate.net
Increasing the molecular weight of the polymer can also be a critical factor. For copolymers based on naphtho[1,2-c:5,6-c']bis( mdpi.comrsc.orgresearchgate.netthiadiazole) (NT), higher molecular weight versions showed superior photovoltaic performance. fudan.edu.cnresearchgate.net A device using the high molecular weight polymer PNTT-H achieved an excellent PCE of 11.3%, driven by a high Jsc of 20.5 mA cm⁻² and an FF of 71.6%. fudan.edu.cn These high-performance devices also demonstrated remarkable tolerance to the thickness of the active layer, maintaining PCEs above 10% for thicknesses up to 660 nm. fudan.edu.cnresearchgate.net
Table 2: Performance of Solar Cells Based on Naphtho-thiophene Derivatives
| Polymer/Device | Voc (V) | Jsc (mA cm-2) | FF | PCE (%) | Reference |
|---|---|---|---|---|---|
| PBTN-p:BO-4Cl | 0.84 | 24.67 | 0.68 | 14.10 | rsc.org |
| PBTN-o:BO-4Cl | 0.84 | 22.41 | 0.63 | 11.85 | rsc.org |
| PNTT-H:PC71BM | 0.77 | 20.5 | 0.716 | 11.3 | fudan.edu.cn |
| PNTBDT-H:PC71BM | 0.84 | 16.5 | 0.721 | 10.0 | researchgate.net |
| J91:m-ITIC | 0.984 | 18.03 | 0.655 | 11.63 | acs.org |
Minimization of Bimolecular Recombination and Optimization of Exciton Dissociation
A major loss mechanism in organic solar cells is the bimolecular recombination of photogenerated free charge carriers before they are extracted at the electrodes. aps.org This process, where an electron and a hole recombine, is particularly detrimental to the Voc and FF. aps.org Minimizing these losses is crucial for improving device efficiency.
The rate of bimolecular recombination is highly dependent on the morphology of the bulk heterojunction (BHJ) active layer. swan.ac.uk Creating specific nanoscale morphologies can lead to an energetic cascade that helps to separate and hold charges apart at the donor-acceptor interface, effectively suppressing recombination. swan.ac.uk In some optimized systems, the recombination rate can be thousands of times lower than what is predicted by classical Langevin theory. swan.ac.uk This allows the BHJ to act like a capacitor, storing separated charges and protecting them from recombination. swan.ac.uk
In high-efficiency devices based on naphtho-thiophene derivatives, evidence of low bimolecular recombination is often observed. For instance, in solar cells with PCEs over 11%, the relationship between Jsc and light intensity indicated that bimolecular recombination was weak, which was consistent with the high fill factors of over 70% achieved in these devices. fudan.edu.cn Molecular design can also directly impact recombination rates. A strategic modification to a polymer donor was shown to effectively reduce charge carrier recombination, which was a key factor in boosting the PCE from 6.05% to 11.63%. acs.org
Thermal Annealing Effects on Film Morphology and Charge Transport
Thermal annealing, a post-deposition heat treatment, is a widely used and effective method to improve the performance of organic electronic devices. The process provides thermal energy that allows polymer chains to reorganize into more ordered, crystalline structures, which is highly beneficial for charge transport. acs.orgosti.gov
The effects of thermal annealing are evident in devices based on naphtho-thiophene derivatives and related polymers. For an ambipolar polymer (pNAPDO-DPP-EH), annealing at 200 °C resulted in a dramatic increase in hole mobility, from 3.64 × 10⁻³ cm²/(V s) in the as-spun film to 0.078 cm²/(V s). acs.org This improvement was directly linked to an increase in the film's crystallinity and the formation of a more extended lamellar structure, which lowers the energy barrier for charge hopping between molecules. acs.org
Similarly, for organic field-effect transistors based on naphthodithieno[3,2-b]thiophene (NDTT) derivatives, thermal annealing was shown to dramatically improve charge carrier mobilities, increasing them from the order of 10⁻³ cm² V⁻¹ s⁻¹ to as high as 0.22 cm² V⁻¹ s⁻¹. researchgate.net Atomic force microscopy (AFM) studies confirmed that this enhancement in charge transport corresponds to significant changes in the thin film's surface morphology and grain structure upon heating. researchgate.net The annealing process can also reduce the density of charge traps within the film, leading to improved electrical stability of the device. acs.org
Table 3: Compound Names Mentioned in the Article
| Abbreviation | Full Compound Name |
|---|---|
| NTD | This compound-4,9-dione |
| PBTN-p | Polymer based on 5,8-substituted this compound-4,9-dione |
| PBTN-o | Polymer based on 6,7-substituted this compound-4,9-dione |
| BO-4Cl | A non-fullerene acceptor (specific structure not detailed in source) |
| OTFT | Organic Thin-Film Transistor |
| BTBT | Benzothieno[3,2-b] rsc.orgbenzothiophene |
| BTNT | Benzothieno[3,2-b]naphtho[2,3-b]thiophene |
| BTBTT | Benzothieno[6,5-b]benzothieno[3,2-b]thiophenes |
| NDTI | Naphtho[2,3-b:6,7-b']dithiophene diimide |
| NTI | Naphtho[2,3-b]thiophene diimide |
| DNTT | Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene |
| NTDO | This compound-4,9-dione |
| PBDTNTDO-2 | Copolymer of benzodithiophene and this compound-4,9-dione |
| NT | Naphtho[1,2-c:5,6-c']bis( mdpi.comrsc.orgresearchgate.netthiadiazole) |
| PNTT-H | High molecular weight polymer based on NT unit |
| PNTBDT-H | High molecular weight polymer based on NT and benzodithiophene |
| PC71BM | acs.orgacs.org-Phenyl-C71-butyric acid methyl ester |
| J91 | A polymer donor (specific structure not detailed in source) |
| m-ITIC | A non-fullerene acceptor (specific structure not detailed in source) |
| pNAPDO-DPP-EH | Copolymer of 2,6-di(thienyl)naphthalene and diketopyrrolopyrrole |
| NDTT | Naphthodithieno[3,2-b]thiophene |
Future Directions and Emerging Research Areas
Novel Synthetic Methodologies for Enhanced Scalability and Sustainability
The widespread adoption of Naphtho[2,3-c]thiophene-based materials in commercial applications is contingent upon the development of synthetic routes that are not only efficient but also scalable and environmentally benign. Current research efforts are increasingly directed towards "green" chemistry principles to minimize waste and energy consumption.
Furthermore, the development of synthetic protocols that avoid harsh reagents and minimize the use of protecting groups is a key focus. Microwave-assisted synthesis, for example, has been shown to accelerate reaction times and improve yields in the preparation of polycyclic aromatic hydrocarbons (PAHs), a class of compounds that includes naphthothiophenes. researchgate.net The exploration of C-H activation strategies is also gaining traction as a means to directly functionalize the this compound core, eliminating the need for pre-functionalized starting materials and streamlining the synthetic process.
Future research will likely focus on the following:
Flow Chemistry: Transitioning from batch to continuous flow synthesis to enhance scalability, safety, and process control.
Biocatalysis: Employing enzymes to catalyze specific reactions under mild conditions, offering high selectivity and reducing environmental impact.
Solvent-Free or Green Solvent Reactions: Minimizing the use of hazardous organic solvents by conducting reactions in the solid state or in environmentally friendly alternatives like water or ionic liquids. nih.govcdmf.org.br
Advanced Characterization Techniques for In-Operando Studies
To bridge the gap between material properties and device performance, it is crucial to understand the behavior of this compound-based materials under actual operating conditions. In-operando characterization techniques, which probe the material while the device is functioning, are indispensable for gaining these insights. researching.cn
Techniques such as time-resolved spectroscopy are being used to optically probe the operational processes within organic field-effect transistors (OFETs). acs.orgacs.org These methods allow researchers to simultaneously measure the absorption of gate-induced carriers and the drain current, providing a detailed picture of charge carrier dynamics. acs.orgacs.org Soft X-ray operando nano-spectroscopy is another powerful tool that can reveal chemical potential shifts within an OFET during operation, offering insights into phenomena like band bending and doping. aip.org
The development of compact and versatile setups for in-situ electrical testing combined with synchrotron-based X-ray scattering allows for the real-time monitoring of structural changes in the material under an applied voltage. uni-siegen.de This is critical for understanding how the molecular packing and film morphology of this compound derivatives evolve during device operation and how these changes impact performance and stability.
Future advancements in this area are expected to involve:
Multi-modal In-Operando Studies: Combining multiple characterization techniques (e.g., optical, electrical, and structural) to obtain a more comprehensive understanding of device physics.
High-Resolution Imaging: Utilizing advanced microscopy techniques, such as scanning probe microscopy, to visualize the morphology and electronic properties of this compound films at the nanoscale during device operation. researching.cn
Transient and Ultrafast Spectroscopy: Probing the dynamics of charge carriers and excited states on femtosecond to microsecond timescales to elucidate fundamental photophysical processes.
Integration of this compound in Multifunctional Materials
The versatility of the this compound scaffold lends itself to the creation of multifunctional materials that can perform several tasks within a single device. rsc.orgnih.govrsc.org This integration is key to developing next-generation electronics with enhanced capabilities and reduced complexity. acs.org
One exciting area is the development of organic mixed ionic-electronic conductors (OMIECs) based on this compound. nih.gov These materials can conduct both ions and electrons, making them suitable for applications in bioelectronics, sensing, and energy storage. nih.gov By chemically modifying the this compound core, researchers can tune the material's electronic and ionic conductivity, as well as other properties like color and mechanical modulus. nih.gov
This compound derivatives are also being explored for their potential in photo-responsive devices. By incorporating photochromic units into the molecular structure, it is possible to create materials whose electronic properties can be reversibly controlled by light. rsc.org This opens up possibilities for applications in optical switching, data storage, and light-controlled transistors. rsc.org Furthermore, the integration of this compound into thermoelectric materials is a promising avenue for waste heat recovery and energy harvesting. researchgate.net
Future research in this domain will likely focus on:
Smart Systems: Designing this compound-based materials that can respond to multiple external stimuli, such as light, heat, and chemical analytes. nih.gov
Bio-integrated Devices: Developing biocompatible and biodegradable this compound materials for applications in wearable sensors, implantable electronics, and drug delivery systems.
Hybrid Materials: Combining this compound with inorganic nanomaterials to create hybrid systems with synergistic properties.
Machine Learning and Artificial Intelligence in Naphthothiophene Material Design
Future applications of AI and ML in this compound research will likely include:
High-Throughput Virtual Screening: Using AI to rapidly evaluate vast libraries of potential this compound derivatives to identify the most promising candidates for synthesis.
Predictive Modeling of Device Performance: Developing ML models that can accurately predict the performance of a this compound-based device based on the molecular structure of the active material and the device architecture.
Autonomous Experimentation: Integrating AI with robotic systems to create closed-loop platforms that can autonomously design, synthesize, and test new this compound materials.
Q & A
Q. What are the primary synthetic routes for naphtho[2,3-c]thiophene, and what challenges arise during isolation?
this compound is synthesized via flash vacuum thermolysis (FVT) of 1,3-dihydronaphtho[2,3-c]thiophen-2-oxide, yielding a highly reactive yellow solid . Alternatively, sulfoxide dehydration using acetic anhydride and N-phenylmaleimide (NPM) generates adducts, though isolation of the pure compound is challenging due to its instability. Post-synthesis, chromatographic separation is critical to resolve adducts (e.g., exo/endo isomers) and byproducts like 1,3-dihydronaphtho[2,3-c]thiophen-1-one . Challenges include competing side reactions (e.g., reformation of starting sulfide) and sensitivity to atmospheric conditions .
Q. How can structural characterization of this compound derivatives be optimized?
Key techniques include:
- NMR spectroscopy : Bridgehead protons in exo-NPM adducts appear as sharp singlets (δ 5.13), while endo isomers show multiplet patterns (δ 5.05) due to steric interactions .
- UV-vis spectroscopy : Absorption up to 330 nm confirms naphthalene-thiophene conjugation .
- Single-crystal X-ray diffraction : Critical for resolving regiochemical ambiguities, as seen in unexpected naphtho[2,3-b]thiophene derivatives formed via competing mechanisms .
Advanced Research Questions
Q. What factors govern the tautomeric behavior of this compound derivatives, and how does this impact reactivity?
this compound derivatives exhibit keto-enol tautomerism , with calculated aromatic destabilization energy (ADE) values indicating a preference for the keto form. For example, ADE values for this compound analogs (≈3.7 kcal/mol) are lower than anthrone analogs, favoring keto stability. Experimental data in hydrogen-bonding solvents (e.g., ethanol) show enol tautomer dominance (e.g., 2e and 3e), while non-polar solvents stabilize keto forms . This tautomeric equilibrium influences reactivity in electrophilic substitutions and photocyclization pathways .
Q. How do electronic properties of this compound compare to its isomers, and what implications does this have for optoelectronic applications?
this compound exhibits P-type semiconductor behavior with mobility ≈2 cm²/V·s, comparable to dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) . Unlike naphtho[1,2-b]thiophene (mutagenic) and naphtho[2,3-b]thiophene (inactive), the [2,3-c] isomer’s electronic structure—with sulfur in a non-bay position—reduces biological activity but enhances charge transport efficiency . Computational studies reveal that electron-withdrawing substituents (e.g., selenadiazole) lower bandgaps, making derivatives like T-NSD viable for NIR-II imaging .
Q. What mechanistic insights explain unexpected byproduct formation during this compound synthesis?
Competing pathways include:
- Protonation-elimination : Tertiary alcohol intermediates undergo water elimination, forming carbocations that drive electrophilic aromatic substitution .
- Pummerer-like rearrangements : Sulfoxide dehydration generates sulfonium ions, which react with residual sulfoxide to form thiolactones (e.g., 1,3-dihydronaphtho[2,3-c]thiophen-1-one) .
- Steric hindrance : Bulky substituents (e.g., phenyl groups) stabilize quinoidal structures, reducing decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
